molecular formula C13H18BrN3S B1389514 N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1204296-18-3

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No.: B1389514
CAS No.: 1204296-18-3
M. Wt: 328.27 g/mol
InChI Key: JJKAESNARKPMMN-UHFFFAOYSA-N
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Description

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine: is a chemical compound with the molecular formula C13H18BrN3S. It is characterized by a bromine atom attached to the benzothiazole ring, which is further connected to a diethylaminoethane moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine typically involves the following steps:

  • Bromination: The starting material, benzo[d]thiazole, undergoes bromination to introduce the bromine atom at the 6-position.

  • Amination: The brominated benzo[d]thiazole is then subjected to amination with diethylenetriamine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is being studied for its ability to inhibit the growth of various pathogens and cancer cells.

Medicine: In the medical field, the compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its bromine atom provides reactivity that is useful in various industrial processes.

Mechanism of Action

The mechanism by which N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the diethylaminoethane moiety play crucial roles in binding to these targets, leading to biological effects. The exact pathways and targets are still under investigation, but the compound is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

  • 6-Bromobenzo[d]thiazole

  • N2,N2-Diethylethane-1,2-diamine

  • Benzo[d]thiazole derivatives

Uniqueness: N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is unique due to its combination of the bromine atom and the diethylaminoethane moiety, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKAESNARKPMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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